1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
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Overview
Description
1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is an organic compound that features a urea moiety substituted with an allyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves the reaction of allyl isocyanate with a thiophene-containing amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-80°C) to ensure optimal reaction rates.
Solvent: Common solvents such as dichloromethane or toluene.
Catalyst: Catalysts like triethylamine or other bases to promote the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Allyl-3-(2-methyl-2-(phenyl)propyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.
1-Allyl-3-(2-methyl-2-(furan-3-yl)propyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-methyl-2-thiophen-3-ylpropyl)-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-4-6-13-11(15)14-9-12(2,3)10-5-7-16-8-10/h4-5,7-8H,1,6,9H2,2-3H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBBVTFJJBIIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCC=C)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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